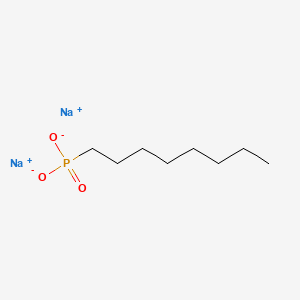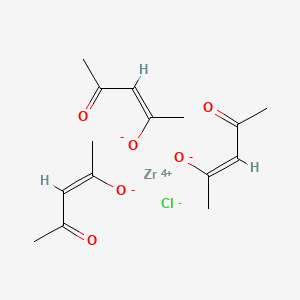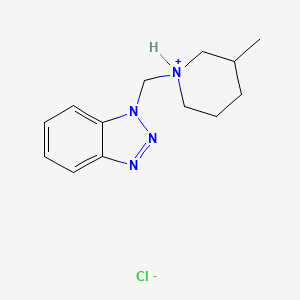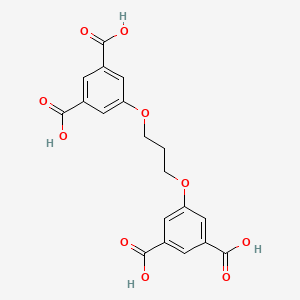
Sodium octyl phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium octyl phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octyl chain. This compound is part of the broader class of phosphonates, which are known for their stability and versatility in various applications. This compound is typically used in industrial and research settings due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium octyl phosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction and the Kabachnik-Fields reaction. The Michaelis-Arbuzov reaction involves the reaction of trialkyl phosphites with alkyl halides, while the Kabachnik-Fields reaction involves the condensation of phosphorous acid with aldehydes and amines .
Industrial Production Methods: In industrial settings, this compound is often produced by the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium octyl phosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of phosphonates can occur under both acidic and basic conditions, leading to the formation of phosphonic acids .
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide for alkaline hydrolysis and hydrochloric acid for acidic hydrolysis. Trimethylsilyl halides are also used for the cleavage of C-O bonds in phosphonates .
Major Products: The major products formed from these reactions include phosphonic acids and their derivatives, which are useful intermediates in various chemical processes .
Aplicaciones Científicas De Investigación
Sodium octyl phosphonate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of sodium octyl phosphonate involves its interaction with molecular targets such as enzymes and metal ions. The phosphonate group can mimic phosphate groups, allowing it to inhibit enzymes that require phosphate for their activity . This inhibition occurs through the formation of stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
- Sodium hexyl phosphonate
- Sodium decyl phosphonate
- Sodium dodecyl phosphonate
Comparison: Sodium octyl phosphonate is unique due to its specific chain length, which influences its solubility and reactivity. Compared to shorter-chain phosphonates like sodium hexyl phosphonate, this compound has higher hydrophobicity, making it more suitable for applications requiring water-insoluble compounds . On the other hand, longer-chain phosphonates like sodium dodecyl phosphonate may exhibit different physical properties, such as increased viscosity and lower reactivity .
Propiedades
Número CAS |
38304-28-8 |
|---|---|
Fórmula molecular |
C8H17Na2O3P |
Peso molecular |
238.17 g/mol |
Nombre IUPAC |
disodium;octyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C8H19O3P.2Na/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
Clave InChI |
KBQXYXLZUWULEL-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)

![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)


![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)




![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)


![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)
